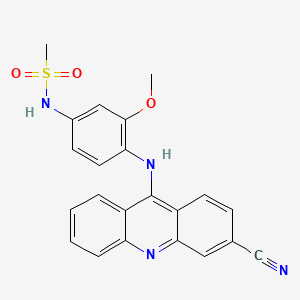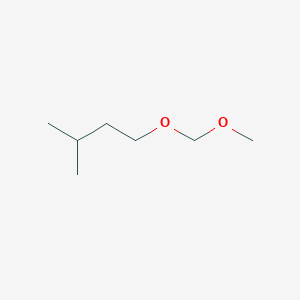![molecular formula C24H26O8 B14434029 4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid CAS No. 76020-57-0](/img/no-structure.png)
4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is an organic compound with the molecular formula C28H52N2O6 It is known for its unique structure, which includes a decane backbone with two benzoic acid groups connected via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of decanedioic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid has several scientific research applications, including:
Materials Science: Used as a building block in the synthesis of coordination polymers and metal-organic frameworks.
Chemistry: Employed in the study of etherification reactions and the development of new synthetic methodologies.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid involves its ability to form stable complexes with metal ions. The benzoic acid groups can coordinate with metal centers, while the decane backbone provides structural flexibility. This coordination ability is crucial for its applications in materials science and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethylpiperidine-1-oxidanyl)
- 4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(2,2,6,6-tetramethyl-1-oxopiperidinium)
Uniqueness
4,4’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid is unique due to its specific decane backbone and benzoic acid groups, which provide distinct coordination properties and structural flexibility. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where precise control over the spatial arrangement of ligands is essential.
Propriétés
| 76020-57-0 | |
Formule moléculaire |
C24H26O8 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
4-[10-(4-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C24H26O8/c25-21(31-19-13-9-17(10-14-19)23(27)28)7-5-3-1-2-4-6-8-22(26)32-20-15-11-18(12-16-20)24(29)30/h9-16H,1-8H2,(H,27,28)(H,29,30) |
Clé InChI |
OUCWQFYAFZRMLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)


![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
